REACTION_CXSMILES
|
O=C1[C:6]2([CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]2)C(=O)CC1.C(C(C)CC1CC(CC2C=C[C:28]([O:31]C)=[CH:27]C=2)CCC1=O)#N.[Br-].COC1C=CC(C[P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(C1OC1)Cl>C1(C)C=CC=CC=1>[O:12]1[C:9]2([CH2:8][CH2:7][CH2:6][CH2:11][CH2:10]2)[O:31][CH2:28][CH2:27]1 |f:0.1,2.3|
|
Name
|
2-(2-Cyanopropyl)-4-(4-methoxybenzyl)cyclohexanone 1,4-Dioxospiro[4,5]decan-8-one
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(C12CCC(CC2)=O)=O.C(#N)C(CC2C(CCC(C2)CC2=CC=C(C=C2)OC)=O)C
|
Name
|
|
Quantity
|
127.3 g
|
Type
|
reactant
|
Smiles
|
[Br-].COC1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under a nitrogen atmosphere for 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted into hexane
|
Type
|
CUSTOM
|
Details
|
The hexane solution was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue distilled at 24° C./1 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 136.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |